molecular formula C14H18N2OS B15289177 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine CAS No. 383133-29-7

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15289177
CAS No.: 383133-29-7
M. Wt: 262.37 g/mol
InChI Key: LAPKSTMIUHVHOQ-UHFFFAOYSA-N
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Description

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C14H18N2OS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxy-5-propylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine
  • 4-(2-Propylphenyl)-1,3-thiazol-2-amine
  • 4-(2-Methoxy-5-propylphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

383133-29-7

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

4-(2-ethoxy-5-propylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2OS/c1-3-5-10-6-7-13(17-4-2)11(8-10)12-9-18-14(15)16-12/h6-9H,3-5H2,1-2H3,(H2,15,16)

InChI Key

LAPKSTMIUHVHOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N

Origin of Product

United States

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